

Tyroserleutide: A Tripeptide with Potent Immunomodulatory and Antitumor Activity

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Compound of Interest

Compound Name: Tyroserleutide

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, is a promising investigational drug with demonstrated immunomodulatory and antitumor properties. This technical guide provides an in-depth overview of the core immunomodulatory effects of **Tyroserleutide**, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Immunomodulatory Effects

Tyroserleutide exerts its primary immunomodulatory effects through the activation of the monocyte-macrophage system. This activation leads to enhanced antitumor activity by stimulating the secretion of key cytokines and cytotoxic molecules.

Macrophage Activation and Cytokine Secretion

Tyroserleutide has been shown to activate macrophages, leading to the secretion of pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β) and Tumor Necrosis Factor- α (TNF- α), as well as nitric oxide (NO), all of which play a role in mediating antitumor immune responses.[1]
[2][3]

Table 1: Effect of **Tyroserleutide** on Cytokine and NO Secretion by Macrophages

Cell Line	Treatment	IL-1 β Concentration (pg/mL)	TNF- α Concentration (pg/mL)	NO Concentration (μ M/L)
Peritoneal Macrophages (PEM ϕ)	Control	Undetectable	Undetectable	Undetectable
YSL (0.1 μ g/ml)	-	15.3 \pm 2.1	4.2 \pm 0.5	
YSL (1.0 μ g/ml)	-	25.1 \pm 3.2	6.8 \pm 0.7	
YSL (10 μ g/ml)	45.2 \pm 5.3	48.7 \pm 4.9	10.2 \pm 1.1	
YSL (100 μ g/ml)	89.6 \pm 9.1	75.4 \pm 8.2	15.6 \pm 1.8	
RAW264.7	Control	Undetectable	-	Undetectable
YSL (0.1 μ g/ml)	21.5 \pm 2.5	-	3.1 \pm 0.4	
YSL (1.0 μ g/ml)	43.8 \pm 4.9	-	5.9 \pm 0.6	
YSL (10 μ g/ml)	78.2 \pm 8.1	-	9.8 \pm 1.0	
YSL (100 μ g/ml)	135.4 \pm 12.7	-	14.2 \pm 1.5	

Data presented as mean \pm standard deviation.

Antitumor Effects

Beyond its immunomodulatory activity, **Tyrosarleutide** exhibits direct and indirect antitumor effects, including inhibition of tumor cell proliferation, induction of apoptosis, and modulation of metastasis-related molecules.

Inhibition of Tumor Cell Proliferation

Tyrosarleutide has demonstrated a significant inhibitory effect on the proliferation of various cancer cell lines in a dose- and time-dependent manner.

Table 2: Inhibition of BEL-7402 Human Hepatocellular Carcinoma Cell Proliferation by **Tyrosarleutide**

Tyrosarleutide Concentration	24h Inhibition (%)	48h Inhibition (%)	72h Inhibition (%)	96h Inhibition (%)
0.1 µg/ml	5.2 ± 0.6	8.9 ± 1.1	12.9 ± 1.5	15.1 ± 1.8
1 µg/ml	7.8 ± 0.9	11.2 ± 1.3	15.8 ± 1.9	18.2 ± 2.1
10 µg/ml	9.1 ± 1.0	13.5 ± 1.6	16.9 ± 2.0	20.5 ± 2.4
100 µg/ml	11.3 ± 1.3	15.8 ± 1.8	19.4 ± 2.2	23.6 ± 2.7

Data presented as mean ± standard deviation.

Table 3: Inhibition of SK-HEP-1 Human Hepatocellular Carcinoma Cell Proliferation by Tyrosarleutide

Tyrosarleutide Concentration (mg/mL)	24h Inhibition (%)	48h Inhibition (%)	72h Inhibition (%)
0.2	8.1 ± 0.9	12.5 ± 1.4	16.8 ± 1.9
0.4	11.2 ± 1.3	17.3 ± 2.0	22.1 ± 2.5
0.8	15.6 ± 1.8	21.9 ± 2.5	27.4 ± 3.1
1.6	19.8 ± 2.2	26.7 ± 3.0	30.5 ± 3.4
3.2	23.4 ± 2.6	29.8 ± 3.3	32.2 ± 3.6

Data presented as mean ± standard deviation.

Effects on Cell Cycle and Apoptosis

Tyrosarleutide has been shown to arrest the cell cycle of tumor cells at the G0/G1 phase and induce apoptosis. This is achieved by upregulating the expression of cell cycle inhibitors p21 and p27, and downregulating the proliferation marker PCNA.

Inhibition of Tumor Cell Adhesion and Invasion

Tyroserleutide can inhibit the adhesion and invasion of cancer cells, key processes in metastasis. This effect is associated with the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1) and Matrix Metalloproteinases (MMP-2 and MMP-9).

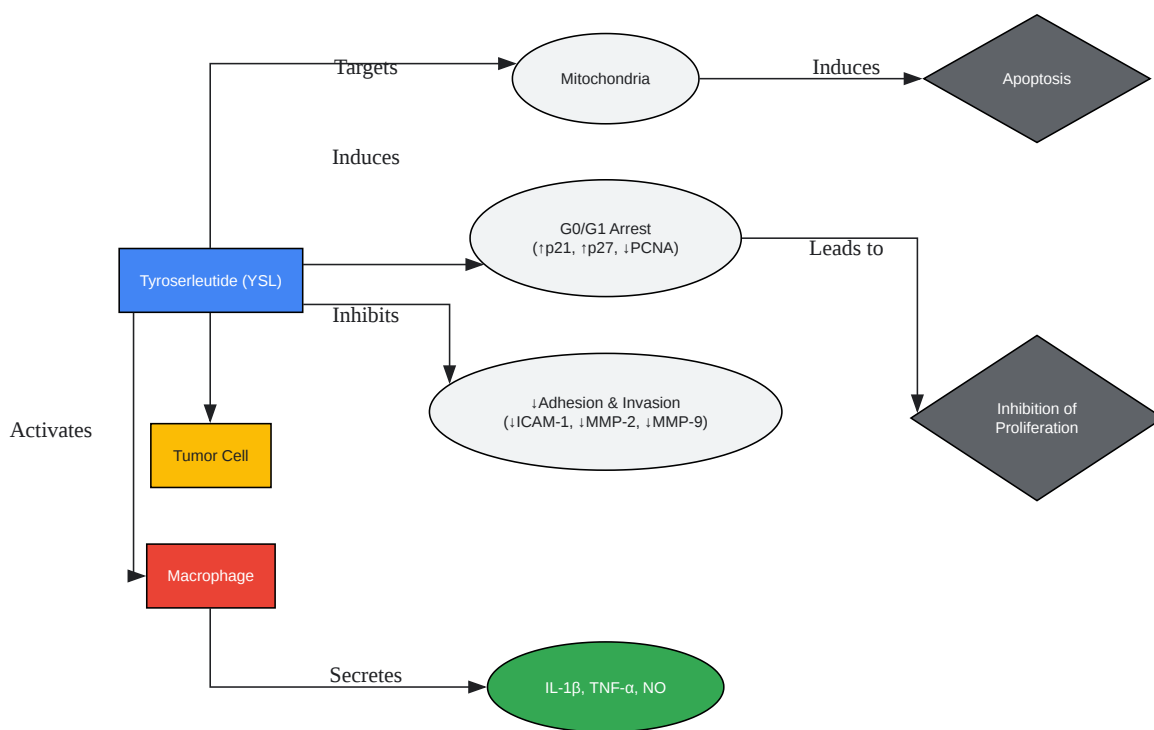
Table 4: Inhibition of SK-HEP-1 Cell Adhesion and Invasion by **Tyroserleutide**

Treatment	Adhesion Inhibition (%)	Invasion Inhibition (%)
YSL (0.2 mg/mL)	15.4 ± 1.7	19.3 ± 2.2
YSL (0.4 mg/mL)	28.9 ± 3.2	33.7 ± 3.8

Data presented as mean ± standard deviation.

Signaling Pathways and Mechanisms of Action

The antitumor effects of **Tyroserleutide** are mediated through multiple signaling pathways. A key mechanism involves the direct targeting of mitochondria, leading to mitochondrial swelling and dissipation of the mitochondrial membrane potential, which in turn triggers apoptosis.

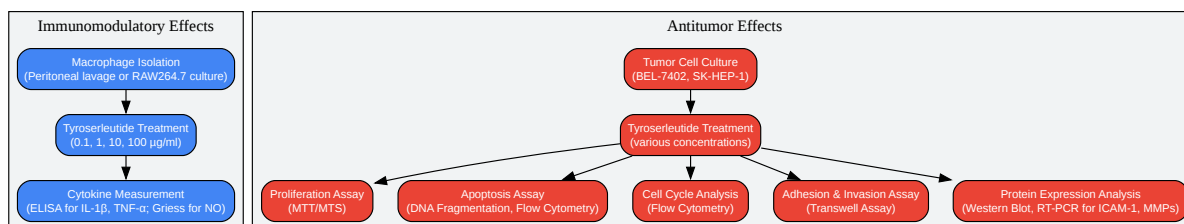


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Caption: **Tyroserleutide's** dual mechanism of action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the immunomodulatory and antitumor effects of **Tyroserleutide**.



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Caption: Workflow for assessing **Tyroserleutide**'s effects.

Macrophage Activation and Cytokine Secretion Assay

- **Macrophage Isolation and Culture:**
 - For peritoneal macrophages (PEMφ), BALB/c mice are injected with 3% thioglycollate medium. Three days later, peritoneal exudate cells are harvested by washing the peritoneal cavity with RPMI-1640 medium. The cells are then washed, counted, and seeded in 24-well plates. After a 2-4 hour incubation at 37°C in 5% CO₂, non-adherent cells are removed by washing, leaving a monolayer of adherent macrophages.
 - For RAW264.7 cells, the murine macrophage cell line is cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
- **Tyroserleutide Treatment:**
 - Macrophages are treated with varying concentrations of **Tyroserleutide** (e.g., 0.1, 1, 10, 100 µg/mL) for a specified period (e.g., 24 hours). A control group receives the vehicle alone.

- Cytokine and Nitric Oxide Measurement:
 - IL-1 β and TNF- α : The concentrations of these cytokines in the culture supernatants are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
 - Nitric Oxide (NO): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent.

Tumor Cell Proliferation Assay (MTT/MTS Assay)

- Cell Seeding: Tumor cells (e.g., BEL-7402, SK-HEP-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
- **Tyrosarleutide** Treatment: The cells are then treated with various concentrations of **Tyrosarleutide** for different time points (e.g., 24, 48, 72, 96 hours).
- MTT/MTS Addition: At the end of the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 2-4 hours at 37°C.
- Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength (e.g., 490 nm for MTT, 492 nm for MTS) using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the untreated control cells.

Cell Cycle Analysis by Flow Cytometry

- Cell Treatment and Harvesting: Tumor cells are treated with **Tyrosarleutide** for a specified time. Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
- Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined

using cell cycle analysis software.

Apoptosis Assay (DNA Fragmentation)

- **Cell Treatment and DNA Extraction:** Tumor cells are treated with **Tyroserleutide**. After treatment, the cells are harvested, and genomic DNA is extracted.
- **Agarose Gel Electrophoresis:** The extracted DNA is subjected to electrophoresis on a 1.5% agarose gel.
- **Visualization:** The DNA is visualized under UV light after staining with ethidium bromide. The appearance of a "ladder" of DNA fragments of approximately 180-200 base pairs is indicative of apoptosis.

Cell Adhesion and Invasion Assays (Transwell Assay)

- **Chamber Preparation:** For the invasion assay, the upper surface of a Transwell insert (8 μ m pore size) is coated with Matrigel. For the adhesion assay, the insert is coated with an extracellular matrix component like fibronectin.
- **Cell Seeding:** Tumor cells, pre-treated with **Tyroserleutide**, are seeded in the upper chamber in serum-free medium.
- **Chemoattractant:** The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum.
- **Incubation:** The plates are incubated for a specified time (e.g., 24-48 hours) to allow for cell migration and invasion.
- **Quantification:** Non-invading/non-adherent cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Western Blot and RT-PCR for Protein Expression Analysis

- **Cell Lysis and Protein/RNA Extraction:** Tumor cells are treated with **Tyroserleutide**. For Western blotting, cells are lysed to extract total protein. For RT-PCR, total RNA is extracted.

- Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against ICAM-1, MMP-2, and MMP-9. After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
- RT-PCR: RNA is reverse-transcribed to cDNA. The cDNA is then used as a template for PCR with primers specific for ICAM-1, MMP-2, and MMP-9. The PCR products are analyzed by agarose gel electrophoresis.

Conclusion

Tyroserleutide is a compelling tripeptide with a multifaceted mechanism of action that combines direct antitumor effects with potent immunomodulation. Its ability to activate macrophages, inhibit tumor cell proliferation and metastasis, and induce apoptosis underscores its potential as a novel therapeutic agent in oncology. The detailed data and protocols presented in this guide are intended to facilitate further research and development of this promising molecule.

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